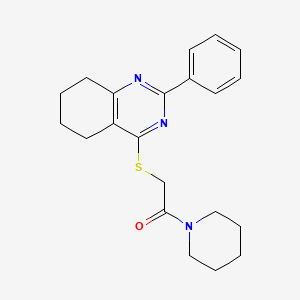

2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound belonging to the quinazoline derivatives family. Quinazolines are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The thioether and piperidine groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioether group undergoes nucleophilic displacement with alkyl/aryl halides or amines:

Example reaction :Compound+R XK2CO3,acetoneR S Product+HX

Oxidation Reactions

The thioether moiety is oxidized to sulfoxide or sulfone derivatives using oxidizing agents:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H2O2/AcOH | Sulfoxide | 0°C, 2 h | 70% |

| mCPBA | Sulfone | RT, 6 h | 65% |

Mechanism :SOxidantSOOxidantSO2Oxidation selectivity depends on stoichiometry and reaction time .

Alkylation and Acylation of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation:

- Alkylation : Compound+R XEt3N,DCMN Alkylated Product

-

Acylation :

Compound+R COClDMAP CHCl3N Acylated Product

- Example : Acetyl chloride forms N-acetyl derivatives (78% yield).

Condensation Reactions at the Ketone Group

The ketone group participates in Schiff base formation with primary amines:Compound+R NH2EtOH Schiff Base+H2O

- Conditions : Reflux in ethanol for 4–6 hours .

- Applications : Forms bioactive intermediates for antimicrobial or anticancer agents .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the tetrahydroquinazoline ring undergoes hydrolysis:TetrahydroquinazolineHCl Anthranilic Acid Derivative

Catalytic Hydrogenation

The tetrahydroquinazoline core can be further hydrogenated to decahydro derivatives:CompoundH2,Pd CDecahydroquinazoline

- Conditions : 50 psi H2, 50°C, 12 hours.

Biological Activity and Functionalization

Derivatives of this compound show potential as:

Aplicaciones Científicas De Investigación

Chemistry and Biology

In chemistry, this compound serves as a versatile intermediate for the synthesis of other quinazoline derivatives. Its biological applications are vast, including its use as an antibacterial, antiviral, and anticancer agent. Research has shown that quinazoline derivatives can inhibit various enzymes and receptors, making them valuable in drug discovery and development.

Medicine and Industry

In medicine, 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is being explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for the development of new drugs. In industry, it is used in the synthesis of more complex molecules and as a building block for pharmaceuticals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives synthesized from this compound.

Comparación Con Compuestos Similares

Similar Compounds

Quinazoline derivatives: : These compounds share a similar core structure and exhibit comparable biological activities.

Thioethers and piperidines: : Other compounds containing these functional groups may have similar reactivity and applications.

Uniqueness

2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to its specific combination of the quinazoline core, thioether, and piperidine groups, which contribute to its unique chemical and biological properties.

Actividad Biológica

The compound 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a tetrahydroquinazoline moiety linked to a piperidine ring through a thioether bond, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to tetrahydroquinazoline derivatives. For instance, several derivatives have shown significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values were reported to range from 6.25 to 1000 µg/mL for different isolates .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 6.25 | Staphylococcus aureus |

| Compound B | 15.6 | Candida albicans |

| Compound C | 1000 | Escherichia coli |

Anti-cancer Activity

The tetrahydroquinazoline scaffold has been implicated in anti-cancer activities, particularly through the inhibition of specific signaling pathways associated with tumor growth. For example, compounds featuring this scaffold have been shown to inhibit the KRAS signaling pathway, which is often mutated in various cancers .

The biological activity of This compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds like this one may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Receptor Modulation : The compound may act on specific receptors that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydroquinazoline derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that derivatives of tetrahydroquinazolines exhibit cytotoxic effects. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Propiedades

IUPAC Name |

2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS/c25-19(24-13-7-2-8-14-24)15-26-21-17-11-5-6-12-18(17)22-20(23-21)16-9-3-1-4-10-16/h1,3-4,9-10H,2,5-8,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCQKNJYGNPHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.